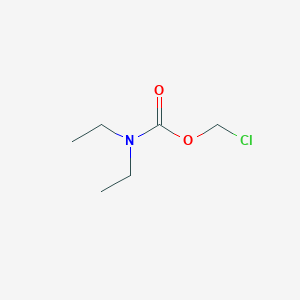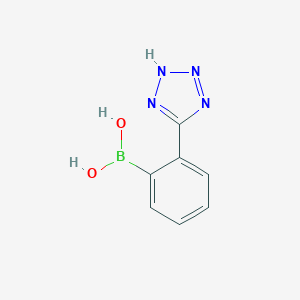
7-Triflato de cumarilo
Descripción general
Descripción
2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, also known as 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, is a useful research compound. Its molecular formula is C10H5F3O5S and its molecular weight is 294.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Etiquetado de fluorescencia
Resumen: El triflato de cumarilo sirve como un sustrato ideal para el etiquetado de fluorescencia debido a su capacidad de sufrir una amplia gama de reacciones de sustitución, ya sea bajo condiciones catalizadas por Pd o mediante sustituciones nucleofílicas directas. Esta propiedad lo hace particularmente útil para compuestos funcionalizados, como los aminoácidos.
El etiquetado de fluorescencia juega un papel crucial en las ciencias de la vida, permitiendo la investigación de procesos celulares y la imagen tridimensional de tejidos y células vivas. Las cumarinas, incluidas las que tienen grupos donadores de electrones en la posición 7, exhiben excelentes rendimientos cuánticos de fluorescencia. El triflato de cumarilo, como bloque de construcción, permite la introducción de etiquetas de fluorescencia sustituidas con 7-dialquil-amino en aminoácidos y péptidos funcionalizados. Estas etiquetas se pueden incorporar mediante la química de clic azida-alquino o la alquilación alílica catalizada por Pd, lo que aumenta su utilidad en estudios biológicos .
Síntesis de derivados de cumarina
Resumen: El triflato de cumarilo sirve como un bloque de construcción versátil para la modificación de cumarinas, permitiendo la síntesis de varios derivados.
Ampliar el sistema π introduciendo anillos fenilo adicionales da como resultado desplazamientos batocrómicos de los máximos de absorción y emisión. Por ejemplo, los derivados sustituidos con arilo obtenidos mediante acoplamiento de Suzuki exhiben máximos de absorción alrededor de 375 nm y máximos de emisión en el rango de 454–464 nm. Estos compuestos encuentran aplicaciones en neuro sensores fluorescentes y otros campos relacionados .
Otras reacciones de sustitución
Resumen: El triflato de cumarilo se puede someter a una amplia gama de modificaciones más allá del etiquetado de fluorescencia y la síntesis de cumarina.
Por ejemplo:
Estas reacciones versátiles amplían la aplicabilidad del compuesto en la síntesis orgánica y la química medicinal .
Otras aplicaciones potenciales
Si bien los campos anteriores representan las aplicaciones principales, la versatilidad del triflato de cumarilo sugiere un posible uso en otras áreas. Los investigadores continúan explorando sus propiedades y descubriendo nuevas aplicaciones.
En resumen, el triflato de cumarilo es un compuesto valioso con aplicaciones multifacéticas, desde el etiquetado de fluorescencia hasta la síntesis orgánica. Su reactividad única y compatibilidad con varias condiciones de reacción lo convierten en un tema de estudio emocionante en la comunidad científica .
Para obtener información más detallada, puede consultar el artículo de investigación original . Además, si tiene alguna pregunta específica o necesita más información, ¡no dude en preguntar! 😊
Safety and Hazards
“2-oxo-2H-chromen-7-yl trifluoromethanesulfonate” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264), wear protective gloves/eye protection/face protection (P280), and wash with plenty of water if it comes into contact with skin (P302 + P352) .
Mecanismo De Acción
Target of Action
The primary targets of 7-Coumaryl Triflate are functionalized compounds, such as amino acids . It serves as an ideal substrate for the fluorescence labeling of these compounds .
Mode of Action
7-Coumaryl Triflate can be used for a wide range of substitution reactions, either under Pd-catalyzed conditions or via direct nucleophilic substitutions . This makes it a versatile building block for the modification of coumarins and for fluorescence labeling .
Biochemical Pathways
The compound plays a key role in the fluorescence labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It is involved in various synthetic strategies for coumarin core involving both conventional and green methods .
Pharmacokinetics
Its wide range of substitution reactions and its role as a substrate for fluorescence labeling suggest that it may have unique adme properties that impact its bioavailability .
Result of Action
The result of 7-Coumaryl Triflate’s action is the production of a wide range of modified compounds, particularly those that are fluorescently labeled . This makes it extremely suitable for fluorescence microscopy and the development of fluorescence labels .
Action Environment
The action of 7-Coumaryl Triflate is influenced by environmental factors such as the presence of air or moisture . All air- or moisture-sensitive reactions are carried out in dried glassware under an atmosphere of N2 or argon .
Propiedades
IUPAC Name |
(2-oxochromen-7-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZZAJVDTLUWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547180 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108530-10-5 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione](/img/structure/B132712.png)


![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)

